[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene
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Overview
Description
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene: is an organic compound that features a benzene ring substituted with a 3-ethyl-3-(trifluoromethyl)pent-4-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene typically involves the following steps:
Formation of the Pent-4-en-1-yl Intermediate: This step involves the preparation of the 3-ethyl-3-(trifluoromethyl)pent-4-en-1-yl intermediate through a series of reactions, including alkylation and halogenation.
Coupling with Benzene: The intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various functional groups. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene: can be compared with other similar compounds, such as:
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]toluene: Similar structure but with a methyl group on the benzene ring.
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]phenol: Similar structure but with a hydroxyl group on the benzene ring.
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]aniline: Similar structure but with an amino group on the benzene ring.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
821799-24-0 |
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Molecular Formula |
C14H17F3 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
[3-ethyl-3-(trifluoromethyl)pent-4-enyl]benzene |
InChI |
InChI=1S/C14H17F3/c1-3-13(4-2,14(15,16)17)11-10-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3 |
InChI Key |
JYRJCSUXFHQDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Origin of Product |
United States |
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